molecular formula C25H50O2 B029191 Ethyl tricosanoate CAS No. 18281-07-7

Ethyl tricosanoate

Cat. No. B029191
CAS RN: 18281-07-7
M. Wt: 382.7 g/mol
InChI Key: URGDXLFVAIKCMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl tricosanoate can be synthesized through a variety of chemical reactions, often involving the esterification of tricosanoic acid with ethanol. The synthesis process can be influenced by factors such as catalysts, temperature, and reaction time, aiming for optimal yield and purity.

Molecular Structure Analysis

The molecular structure of ethyl tricosanoate is characterized by a long hydrocarbon chain, typical of fatty acid esters, which significantly influences its physical and chemical properties. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used to elucidate its structure.

Chemical Reactions and Properties

Ethyl tricosanoate undergoes various chemical reactions, including hydrolysis, oxidation, and polymerization, under different conditions. Its reactivity is influenced by its ester functional group and the hydrocarbon chain length.

Physical Properties Analysis

The physical properties of ethyl tricosanoate, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for its applications in different fields, including materials science and biotechnology.

Chemical Properties Analysis

The chemical properties of ethyl tricosanoate, including acidity, basicity, and reactivity towards other chemical reagents, are pivotal in its utilization in synthesis and manufacturing processes. Understanding these properties is essential for its effective application in various industries.

Scientific Research Applications

  • Gas Chromatography

    • Summary of Application : Ethyl Tricosanoate is used as an internal standard in gas chromatography .
    • Methods of Application : It is used in the quantification of fatty acids in squid visceral oil ethyl esters (SVOEE) isolated from Illex argentinus and Ommastrephes bartrami .
    • Results : The use of Ethyl Tricosanoate as an internal standard helps in the accurate quantification of fatty acids in the samples .
  • Lipid Extraction

    • Summary of Application : Ethyl Tricosanoate is used in the Modified Folch procedure for the extraction of plasma lipids .
    • Results : The use of Ethyl Tricosanoate in this procedure aids in the extraction of plasma lipids .
  • Biodiesel Analysis

    • Summary of Application : Ethyl Tricosanoate is used in the estimation of fatty acid ethyl esters (FAEEs) in biodiesel .
    • Methods of Application : It is used as an internal standard in gas chromatography for this purpose .
    • Results : The use of Ethyl Tricosanoate helps in the accurate estimation of FAEEs in biodiesel .
  • Flavor Component in Scotch Whisky

    • Summary of Application : Ethyl Tricosanoate has been reported to be one of the ester components responsible for the flavor of scotch whisky .
    • Results : The use of Ethyl Tricosanoate contributes to the unique flavor profile of scotch whisky .
  • Biochemical Assay Reagent

    • Summary of Application : Ethyl Tricosanoate is used as a biochemical assay reagent .
    • Methods of Application : It is used in the analysis of lipid mixtures .
    • Results : The use of Ethyl Tricosanoate aids in the accurate analysis of lipid mixtures .
  • Component in C. conicum

    • Summary of Application : Ethyl Tricosanoate exists in small amounts in C. conicum .
    • Results : The presence of Ethyl Tricosanoate contributes to the biochemical composition of C. conicum .
  • Hemolytic Activity Reduction

    • Summary of Application : The free acid form of Ethyl Tricosanoate reduces the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes .
    • Results : The use of Ethyl Tricosanoate in its free acid form helps in reducing the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes .

Safety And Hazards

Ethyl tricosanoate should be handled with personal protective equipment to avoid contact with skin, eyes, and clothing . It should not be ingested or inhaled . It should be kept away from heat and sources of ignition . In case of eye contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

ethyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGDXLFVAIKCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171336
Record name Ethyl tricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tricosanoate

CAS RN

18281-07-7
Record name Tricosanoic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18281-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tricosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl tricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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